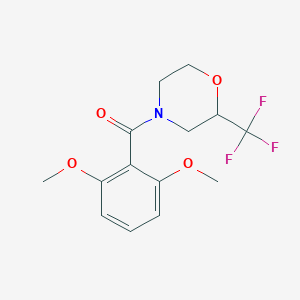
N-(2,3-dimethylphenyl)-N'-(5-methyl-3-isoxazolyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dimethylphenyl)-N'-(5-methyl-3-isoxazolyl)urea (known as DMI) is a chemical compound that has gained significant attention in the field of plant science due to its herbicidal properties. It is a selective inhibitor of the enzyme acetolactate synthase (ALS), which is involved in the biosynthesis of branched-chain amino acids in plants.
作用機序
DMI inhibits the N-(2,3-dimethylphenyl)-N'-(5-methyl-3-isoxazolyl)urea enzyme by binding to its active site and preventing the biosynthesis of branched-chain amino acids in plants. This leads to the accumulation of toxic metabolites and ultimately results in the death of the plant. The selectivity of DMI towards this compound is due to the structural differences between the plant and mammalian this compound enzymes.
Biochemical and Physiological Effects:
DMI has been shown to have a low toxicity to mammals and is rapidly metabolized and excreted from the body. However, its herbicidal properties can have a significant impact on the environment and non-target organisms such as insects and birds. DMI has also been found to have potential health risks for humans, particularly in terms of occupational exposure to the compound.
実験室実験の利点と制限
DMI has several advantages as a research tool, including its high potency and selectivity towards N-(2,3-dimethylphenyl)-N'-(5-methyl-3-isoxazolyl)urea. However, its herbicidal properties can also pose a challenge in terms of designing experiments that do not interfere with the growth of the plants being studied. Additionally, the potential health risks associated with DMI exposure must be carefully considered when handling the compound in the laboratory.
将来の方向性
There are several potential future directions for research on DMI. One area of interest is the development of new herbicides based on the structure of DMI that have improved selectivity and reduced environmental impact. Another area of research is the potential use of DMI in cancer treatment, which requires further investigation into its mechanism of action and toxicity in humans. Additionally, the impact of DMI on non-target organisms and the environment should be further studied to ensure its safe and sustainable use in agriculture.
合成法
DMI can be synthesized by reacting 2,3-dimethylaniline with 5-methyl-3-isoxazolecarboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is then treated with urea to obtain DMI. The synthesis of DMI has been extensively studied, and several modifications have been made to improve the yield and purity of the compound.
科学的研究の応用
DMI has been widely used as a herbicide in agriculture to control the growth of weeds in crops such as soybean, corn, and wheat. Its selective inhibition of N-(2,3-dimethylphenyl)-N'-(5-methyl-3-isoxazolyl)urea makes it an effective herbicide against a broad spectrum of weeds while having minimal impact on the crop plants. In addition to its herbicidal properties, DMI has also been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells.
特性
IUPAC Name |
1-(2,3-dimethylphenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-8-5-4-6-11(10(8)3)14-13(17)15-12-7-9(2)18-16-12/h4-7H,1-3H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYKWHMOIDIEIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)NC2=NOC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea](/img/structure/B5343726.png)
![3-(5-{[3-(2-ethoxy-1-methyl-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)-4-methylbenzoic acid](/img/structure/B5343737.png)
![3-(2-{[1-(hydroxymethyl)cyclopropyl]amino}-2-oxoethyl)-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5343743.png)


![N-(1-ethylpropyl)-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine](/img/structure/B5343773.png)
![N-[4-(2-pyridinyl)butyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5343780.png)
![N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide](/img/structure/B5343791.png)
![8-(3,4-dimethylbenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5343793.png)
![7-acetyl-6-(4-methoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5343796.png)
![5-{5-[(5-oxo-1,3-diphenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-2-furyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5343811.png)
![5-(3-bromophenyl)-3-hydroxy-1-(2-methoxyethyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5343818.png)
![(3S*,5S*)-1-(3-methylbenzyl)-5-{[(3-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5343825.png)
![2-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-5-methyl-1H-benzimidazole](/img/structure/B5343835.png)